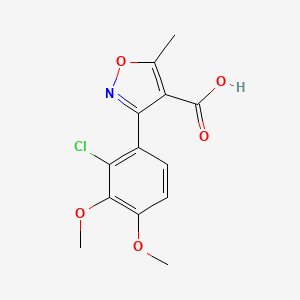

3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Description

3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an isoxazole derivative characterized by a substituted phenyl ring (2-chloro-3,4-dimethoxyphenyl) attached to the isoxazole core. Isoxazole carboxylic acids are notable for their roles in medicinal chemistry, particularly as intermediates in antibiotic synthesis, such as dicloxacillin and flucloxacillin . These analogs differ in halogenation patterns (e.g., chloro, fluoro) and substituent positions, which significantly influence their physicochemical properties and biological activities.

Properties

Molecular Formula |

C13H12ClNO5 |

|---|---|

Molecular Weight |

297.69 g/mol |

IUPAC Name |

3-(2-chloro-3,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C13H12ClNO5/c1-6-9(13(16)17)11(15-20-6)7-4-5-8(18-2)12(19-3)10(7)14/h4-5H,1-3H3,(H,16,17) |

InChI Key |

KRRFGIRYGAFJFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C(=C(C=C2)OC)OC)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Isoxazole-4-carboxylic Acids

The synthesis of 3,5-disubstituted isoxazole-4-carboxylic acids, including derivatives like 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, typically involves:

- Formation of the isoxazole ring via cyclization reactions starting from appropriate precursors such as benzoylacetonitriles or propiolates.

- Introduction of substituents at positions 3 and 5 on the isoxazole ring.

- Lithiation at the 4-position followed by carboxylation to introduce the carboxylic acid group.

A key method involves the lithiation of 3-phenyl-5-substituted isoxazoles with n-butyllithium to generate 4-lithio derivatives, which are then reacted with carbon dioxide to afford the corresponding 4-carboxylic acids. This approach is crucial because direct hydrolysis of esters often fails due to acid lability of substituents such as methoxy groups on the isoxazole ring.

Specific Preparation of 3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic Acid

Although direct literature on the exact compound with 3-(2-chloro-3,4-dimethoxyphenyl) substitution is limited, the preparation can be extrapolated based on closely related compounds such as 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and substituted phenyl isoxazoles:

Step 1: Synthesis of 3-(2-chloro-3,4-dimethoxyphenyl)-5-methylisoxazole

This involves the cyclization of substituted benzoylacetonitrile derivatives or chlorophenyl propiolates with hydroxylamine or related reagents to form the isoxazole ring. The presence of 3,4-dimethoxy substituents on the phenyl ring can be introduced via appropriate substituted starting materials.Step 2: Lithiation and Carboxylation

The 3-(2-chloro-3,4-dimethoxyphenyl)-5-methylisoxazole is treated with n-butyllithium at low temperature to generate the 4-lithio intermediate, which is then quenched with carbon dioxide to yield the 4-carboxylic acid derivative.

Alternative Synthesis via Formyl Chloride Intermediate

A patented method describes the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride from the corresponding 3-(2-chlorophenyl)-5-methyl-4-isoxazole carboxylic acid using bis(trichloromethyl) carbonate (triphosgene) in the presence of catalysts such as tetrabutyl urea. This method is characterized by:

- Use of organic solvents like tetrahydrofuran, orthodichlorobenzene, or toluene.

- Mild reaction temperatures (20–150 °C) and short reaction times (1–10 hours).

- High yields (~96%) and high purity (HPLC > 99%) of the formyl chloride intermediate.

- Improved safety and reduced waste compared to traditional methods using sulfur oxychloride.

This intermediate can be further manipulated to obtain the target acid or related derivatives.

Data Table Summarizing Preparation Conditions

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

a) Substituent Effects on Physicochemical Properties

- Halogenation: The presence of halogens (Cl, F, Br) enhances molecular weight and lipophilicity. For example, the dichlorophenyl derivative (272.08 g/mol) has a higher molecular weight than the monochloro analog (237.64 g/mol) .

- Melting Points : The 2,6-dichlorophenyl derivative exhibits a high melting point (221–222°C), likely due to symmetrical substitution enhancing crystal packing .

- Solubility : The 4-bromophenyl variant shows solubility in organic solvents like chloroform and DMSO, whereas other analogs lack reported data .

Biological Activity

3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C11H10ClN2O4

- Molecular Weight : 255.66 g/mol

- CAS Number : 3919-74-2

Biological Activity Overview

Research has indicated that compounds similar to 3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Studies have demonstrated that isoxazole derivatives can inhibit pro-inflammatory cytokines. For instance, compounds with similar structures have shown effectiveness in reducing the expression of TNF-alpha and IL-6 in cellular models, which suggests a potential mechanism for their anti-inflammatory effects.

2. Anticancer Properties

Research indicates that certain isoxazole derivatives can induce apoptosis in cancer cells. A study evaluating the cytotoxic effects of related compounds reported significant inhibition of cell proliferation in various cancer cell lines (e.g., breast and colon cancer) at micromolar concentrations.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Isoxazole A | MCF-7 (Breast) | 12.5 |

| Isoxazole B | HT-29 (Colon) | 15.0 |

3. Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives have also been explored. Some studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents.

The mechanisms through which 3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Inhibition of Enzymatic Activity : Isoxazoles may act as enzyme inhibitors, blocking pathways crucial for cell survival in cancer.

- Modulation of Signaling Pathways : These compounds can interfere with signaling pathways involved in inflammation and tumorigenesis.

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of a closely related isoxazole derivative on breast cancer cells. The results showed that the compound induced apoptosis via the mitochondrial pathway, with increased levels of cytochrome c release and activation of caspases.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar compounds in a model of rheumatoid arthritis. The administration of the compound resulted in reduced swelling and inflammatory markers in treated animals compared to controls.

Q & A

Basic: What are the standard synthetic routes for 3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves cyclocondensation of substituted β-keto esters with hydroxylamine derivatives, followed by functionalization of the isoxazole core. For example, chloro- and methoxy-substituted phenyl precursors can undergo nucleophilic substitution or coupling reactions. Key steps include:

- Substituent Introduction : Use halogenated phenyl precursors (e.g., 2-chloro-3,4-dimethoxybenzaldehyde) to introduce substituents via Suzuki-Miyaura coupling or electrophilic substitution .

- Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates using NaOH/EtOH or LiOH/H₂O under reflux .

Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 eq. hydroxylamine) to minimize byproducts .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- HPLC-MS : Confirm purity (>95%) and molecular ion [M-H]⁻ peak (calculated m/z for C₁₃H₁₁ClNO₅: 304.04) .

- IR Spectroscopy : Carboxylic acid O-H stretch at 2500–3000 cm⁻¹; isoxazole C=N stretch at 1600–1650 cm⁻¹ .

Advanced: How do electronic effects of the 2-chloro-3,4-dimethoxyphenyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

The electron-donating methoxy groups (para and meta positions) activate the phenyl ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. The chlorine atom (ortho position) exerts an inductive electron-withdrawing effect, creating regioselectivity:

- Nucleophilic Aromatic Substitution (NAS) : Requires harsh conditions (e.g., NaNH₂ in NH₃(l)) due to deactivation. The 4-methoxy group directs incoming nucleophiles to the 5-position .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids is feasible at the 4-methoxy site, leveraging Pd(PPh₃)₄ catalysis in toluene/EtOH .

Advanced: How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

Methodological Answer:

- Dose-Response Studies : Perform MIC assays (e.g., against E. coli and S. aureus) alongside cytotoxicity tests (e.g., MTT assay on HEK293 cells) to identify therapeutic windows .

- Mechanistic Profiling : Use molecular docking to compare interactions with bacterial enoyl-ACP reductase vs. human topoisomerase II. Methoxy groups may enhance bacterial membrane penetration but reduce human cell selectivity .

- Metabolite Analysis : LC-MS/MS can detect hydrolysis products (e.g., free carboxylic acid) that may contribute to toxicity .

Advanced: What computational methods are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (~2.5), solubility (≈50 µM), and CYP450 inhibition. The methoxy groups improve solubility but may increase metabolic stability .

- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma half-life. Chlorine’s hydrophobicity enhances albumin binding, delaying clearance .

- DFT Calculations : Analyze HOMO-LUMO gaps to assess redox stability. The isoxazole ring’s electron-deficient nature reduces oxidative degradation .

Basic: What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer:

- Storage : Store at –20°C in a desiccator to prevent hydrolysis of the carboxylic acid group. Use amber vials to avoid photodegradation of the chloro-methoxy substituents .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition peaks; typical degradation products include demethylated analogs .

Advanced: How can regioselectivity challenges in modifying the isoxazole ring be addressed?

Methodological Answer:

- Directed C-H Functionalization : Use Pd(OAc)₂ with pivalic acid as a catalyst to functionalize the 5-methyl position selectively .

- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester using SOCl₂/MeOH, enabling subsequent bromination or nitration at the 4-position .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 150°C) to minimize side reactions during ring modification .

Advanced: What strategies mitigate low yields in large-scale synthesis of this compound?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during cyclization steps, improving yields by 15–20% .

- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd on Al₂O₃) for coupling reactions to reduce metal leaching and costs .

- Byproduct Recycling : Isolate and reprocess intermediates (e.g., ester precursors) via column chromatography (silica gel, hexane/EtOAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.